molecular formula C17H16N2O2 B2568426 2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide CAS No. 1424625-91-1

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B2568426
CAS No.: 1424625-91-1
M. Wt: 280.327
InChI Key: LEFAQNADEIKBJH-UHFFFAOYSA-N
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Description

2-Cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide is a prop-2-enamide derivative characterized by a cyano group at the α-position, a 3-methylfuran substituent at the β-position, and a phenylethyl amine moiety.

Properties

IUPAC Name

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-13-8-10-21-16(13)11-15(12-18)17(20)19-9-7-14-5-3-2-4-6-14/h2-6,8,10-11H,7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFAQNADEIKBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C=C(C#N)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution reactions.

    Attachment of the phenylethyl group: The phenylethyl group is attached through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amines.

Scientific Research Applications

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s core structure shares similarities with several analogs, differing primarily in substituents on the enamide and aromatic systems. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Key Properties/Applications
Target Compound R1: 3-methylfuran; R2: 2-phenylethyl Not Reported Not Reported Hypothesized hydrogen-bonding motifs
2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1) R1: Chromone; R2: H ~309.3 Not Reported Fluorescence applications
N-(3-Chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide R1: 5-phenylfuran; R2: 3-chlorophenyl ~375.8 Not Reported Enhanced aromatic stacking
(E)-2-Cyano-N-(3,4-dimethylphenyl)-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide R1: 5-(2-fluorophenyl)furan; R2: 3,4-dimethylphenyl ~399.4 Not Reported Increased lipophilicity (fluorine)
Acryloylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide) R1: Piperidine; R2: Phenyl ~350.5 Not Reported Controlled opioid analog

Key Observations :

  • Aromatic Systems : Replacement of the 3-methylfuran with chromone (compound 1) or phenylfuran (compound in ) alters π-π stacking and solubility. The electron-rich furan in the target compound may enhance reactivity compared to sulfur-containing thiophene analogs (e.g., ).
  • However, the cyano and methylfuran groups in the target compound likely reduce opioid receptor affinity due to steric and electronic effects.

Biological Activity

2-Cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide, with a CAS number of 1424625-91-1, is a compound that has garnered attention in scientific research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16N2O2
  • Molecular Weight : 280.327 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that derivatives of 2-cyano compounds exhibit varying degrees of antimicrobial activity. Specifically, studies have shown that:

  • Compounds similar to this compound can inhibit the growth of various microorganisms such as Chlorella pyrenoidosa, Saccharomyces cerevisiae, Candida albicans, and Aspergillus niger at concentrations above 40 µmol/L .

Comparative Antimicrobial Activity Table

MicroorganismMinimum Inhibitory Concentration (µmol/L)Activity Level
Chlorella pyrenoidosa>40Moderate
Saccharomyces cerevisiae>40Moderate
Candida albicans>40Moderate
Aspergillus niger>40Moderate
Escherichia coli BNot significantLow
Bacillus subtilisNot significantLow

The biological effects of this compound are influenced by the electron acceptor characteristics and hydrophobicity of substituents on the furan ring. Increased electron acceptor effects and decreased hydrophobicity enhance the biological activity of the compound .

Molecular Interactions

The cyano group in the compound may act as an electrophile, allowing it to interact with nucleophilic sites on proteins and other biomolecules. This interaction could lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects.

Case Studies

  • Antimicrobial Efficacy Study :
    A study investigated the antimicrobial efficacy of various derivatives including 2-cyano compounds against pathogenic fungi and bacteria. The results indicated that structural modifications could enhance activity against specific microorganisms, highlighting the importance of chemical structure in determining biological efficacy .
  • In Vivo Anti-inflammatory Activity :
    Although primarily focused on related compounds, research into similar cyano derivatives revealed significant anti-inflammatory effects in animal models. These studies utilized various assays to measure cytokine production and overall inflammatory response, demonstrating potential therapeutic applications .

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